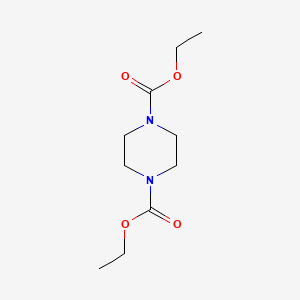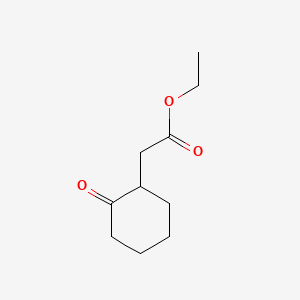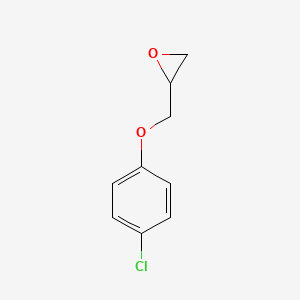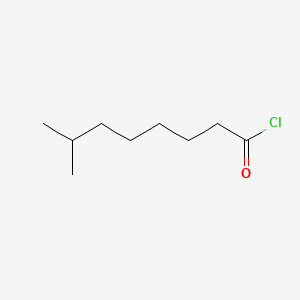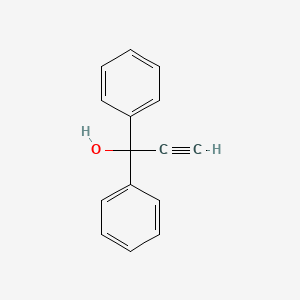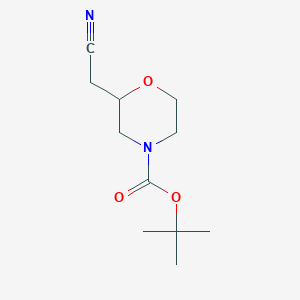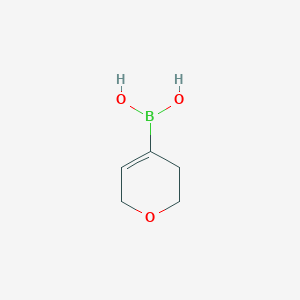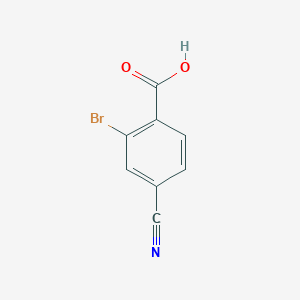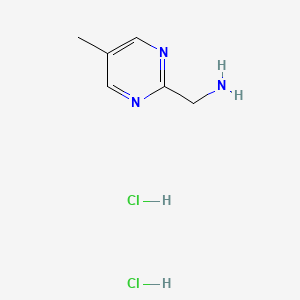![molecular formula C14H15N3O2 B1359880 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-06-0](/img/structure/B1359880.png)
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde” is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 . It’s an important intermediate for small molecule anticancer drugs .
Synthesis Analysis
The target compound can be synthesized from commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a 1,2,4-oxadiazol ring attached to a benzaldehyde group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.29 and a molecular formula of C14H15N3O2 . Other specific physical and chemical properties are not mentioned in the available resources.Applications De Recherche Scientifique
Synthesis and Applications in Anticancer Research
The compound 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, due to its structural components, has been explored in scientific research primarily for its potential applications in anticancer drug synthesis. For instance, a derivative of this compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis process from commercially available terephthalaldehyde involves steps like acetal reaction, nucleophilic reaction, and hydrolysis, achieving a high total yield. This highlights the significance of such compounds in the development of new anticancer therapies, aiming to improve the selectivity, efficiency, and safety of these treatments (Zhang et al., 2018).
Role in Heterocyclic Chemistry and Drug Design
The compound and its related derivatives also play a vital role in heterocyclic chemistry, particularly in the synthesis of polycyclic systems that include the 1,2,4-oxadiazole ring. Such systems are synthesized through condensation reactions and have been studied for their biological activities. The prediction of biological activities for these compounds indicates their potential in various pharmaceutical applications, including but not limited to anticancer research (Kharchenko et al., 2008).
Photophysical Properties and Intramolecular Charge Transfer
Further research into derivatives of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, such as those involving carbazole-based D-π-A molecules, has contributed to understanding the photophysical properties and intramolecular charge transfer (ICT) effects. These studies are crucial for the development of compounds with targeted properties for applications in optoelectronics and molecular electronics, showcasing the compound's versatility beyond pharmaceuticals (Altinolcek et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a water-soluble aldehyde , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the compound is an important intermediate for small molecule anticancer drugs , suggesting that it may have a role in inhibiting cell proliferation or inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-10-11-3-5-12(6-4-11)14-15-13(19-16-14)9-17-7-1-2-8-17/h3-6,10H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPWEKGMUCOJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

